tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 257937-10-3
VCID: VC4739001
InChI: InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3
SMILES: CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

CAS No.: 257937-10-3

Cat. No.: VC4739001

Molecular Formula: C13H18N2O2

Molecular Weight: 234.299

* For research use only. Not for human or veterinary use.

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate - 257937-10-3

Specification

CAS No. 257937-10-3
Molecular Formula C13H18N2O2
Molecular Weight 234.299
IUPAC Name tert-butyl 2-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3
Standard InChI Key NLQUQGKOQRLHNT-UHFFFAOYSA-N
SMILES CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate, delineates its structure:

  • A pyrrolo[3,2-c]pyridine bicyclic system, comprising a five-membered pyrrole ring fused to a six-membered pyridine ring.

  • A tert-butyl carbamate group (-OC(O)C(C)(C)C) at the 1-position, providing steric bulk and metabolic stability.

  • A methyl group at the 2-position, influencing electronic and conformational properties.

The SMILES notation O=C(N1C(C)CC2=C1C=CN=C2)OC(C)(C)C unambiguously defines its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₃H₁₈N₂O₂
Molecular weight234.29 g/mol
CAS Registry Number257937-10-3
MDL NumberMFCD24474482

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions for Analogues

StepReagents/ConditionsYieldReference
1Pd-catalyzed cross-coupling65%
2Boc₂O, DMAP, CH₂Cl₂89%
3CH₃I, NaH, THF, 0°C → rt78%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic tert-butyl group; limited aqueous solubility (logP ≈ 2.5 estimated) .

  • Stability: Stable under inert storage conditions (-20°C); susceptible to acid-catalyzed Boc deprotection and oxidation at elevated temperatures .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include tert-butyl singlet (δ 1.48 ppm), methyl group (δ 1.32 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

  • LC-MS: [M+H]⁺ peak at m/z 235.1, consistent with molecular weight .

Applications in Drug Discovery

Kinase Inhibition Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged structure in kinase inhibitor design. In a seminal study, analogues of this scaffold demonstrated nanomolar inhibition of monopolar spindle kinase 1 (MPS1), a target in oncology . Structural modifications, including the tert-butyl carbamate, stabilize interactions with the kinase’s hydrophobic back pocket, while the methyl group modulates steric accessibility .

Table 3: Pharmacological Data for Analogues

CompoundMPS1 IC₅₀ (μM)HCT116 GI₅₀ (μM)Selectivity Index
Parent analogue0.0250.5522-fold
Optimized lead0.0040.1640-fold

Antibacterial and Antiviral Research

Although direct evidence for this compound is limited, structurally related pyrrolopyridines exhibit:

  • Antibacterial activity via DNA gyrase inhibition.

  • Antiviral effects through interference with viral polymerase function .

Future Directions and Research Opportunities

Targeted Modifications

  • Electron-withdrawing substituents: To enhance metabolic stability and kinase selectivity.

  • Prodrug derivatives: Incorporating hydrolyzable groups for improved bioavailability.

Mechanistic Studies

  • Crystallography: Elucidating binding modes with MPS1 and related kinases.

  • In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution.

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